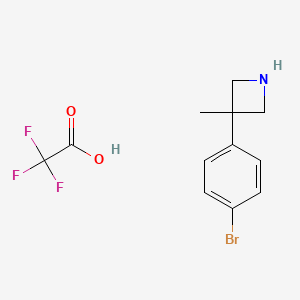

3-(4-Bromophenyl)-3-methylazetidine, trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

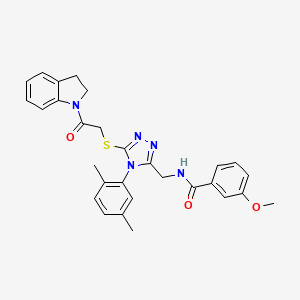

説明

The compound “3-(4-Bromophenyl)-3-methylazetidine, trifluoroacetic acid” is a chemical substance with a molecular weight of 340.14 . It is also known as 3-((4-bromophenyl)sulfinyl)pyrrolidine 2,2,2-trifluoroacetate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was studied for its biological activities . Another study reported the synthesis of ethyl 3-(4-bromophenyl)-6-(4-methoxyphenyl)-1-methyl-4-(methylthio)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H12BrN.C2HF3O2/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,12H,5-7H2; (H,6,7) .Chemical Reactions Analysis

Trifluoroacetic acid-mediated cascade reactions involving nucleophilic substitution and Smiles rearrangement have been reported . Another study reported reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with primary amines .科学的研究の応用

Synthesis and Properties of Organic Compounds

The synthesis and exploration of organic compounds using 3-(4-Bromophenyl)-3-methylazetidine and trifluoroacetic acid have been pivotal in various research domains. For instance, the reaction of tetraphenyltetraazaporphyrin with bromine in trifluoroacetic acid led to the creation of tetrakis(4-bromophenyl)tetraazaporphyrin. This compound, forming proton-transfer complexes with pyridine and dimethyl sulfoxide, showcases the intricate interactions and transformations possible with the use of trifluoroacetic acid (Chizhova, Migalova, & Stuzhin, 2004). Additionally, the synthesis of 4-bromo-4'-hydroxybiphenyl as a key intermediate for liquid crystal display materials illustrates the role of trifluoroacetic acid in enhancing yield and facilitating chemical reactions (Ren Guo-du, 2001).

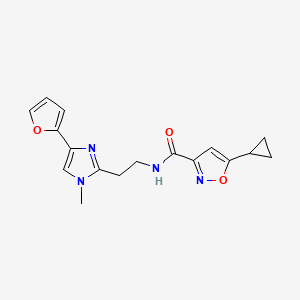

Medicinal Chemistry and Multicomponent Couplings

In medicinal chemistry, the trifluoroacetic acid-promoted multicomponent coupling of aziridines, arynes, and water has been reported. This transition-metal-free process produces N-aryl β-amino alcohol derivatives, highlighting the utility of trifluoroacetic acid in synthesizing medicinally relevant compounds. The inclusion of azetidines in this reaction affords N-aryl γ-amino alcohol derivatives, further exemplifying the versatility of trifluoroacetic acid in facilitating complex chemical transformations (Roy, Baviskar, & Biju, 2015).

Organic Synthesis Enhancements

The role of trifluoroacetic acid extends to the synthesis of complex organic structures. For example, the facile three-step synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was achieved using trifluoroacetic acid. This process highlights the advantages such as mild reaction conditions, simple purification, and good yields, underscoring the significance of trifluoroacetic acid in organic synthesis (Yang et al., 2014).

Photophysical Properties and Fluorescent Molecules

The synthesis and investigation of fluorescent molecules have also benefited from the use of trifluoroacetic acid. Amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties were designed and synthesized, where trifluoroacetic acid played a crucial role in the reaction process. These compounds exhibit a broad range of wavelengths and display fluorescent quantum yields up to 94% in solutions, demonstrating the contribution of trifluoroacetic acid to the development of photophysical properties in organic compounds (Kopotilova et al., 2023).

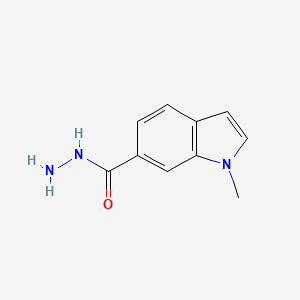

作用機序

While the exact mechanism of action for this specific compound is not available, similar compounds such as pyrazolines have been reported to exhibit various biological activities including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-bromophenyl)-3-methylazetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.C2HF3O2/c1-10(6-12-7-10)8-2-4-9(11)5-3-8;3-2(4,5)1(6)7/h2-5,12H,6-7H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTYPLWYOYXVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)

![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)

![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2636871.png)

![2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2636872.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2636878.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)